フォルシトシドF

説明

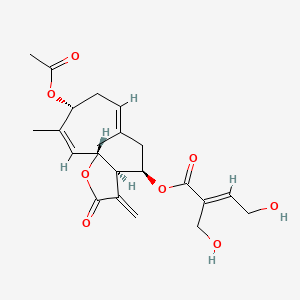

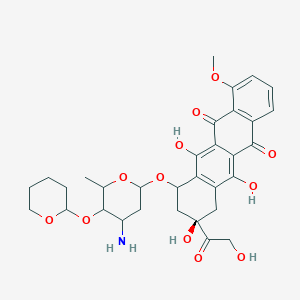

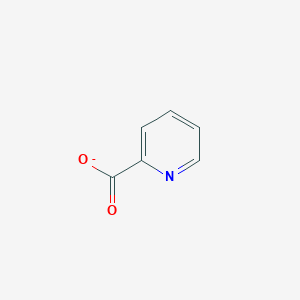

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Globularia trichosantha, Brandisia hancei, and other organisms with data available.

科学的研究の応用

- β-シクロデキストリン支援法: このグリーンプロセスでは、β-シクロデキストリン (β-CD) を使用して、レンギョウの葉から有効成分を抽出します . フォルシトシドA、フィリリン、フィリゲノールの収量は、それぞれ11.80 ± 0.141%、5.49 ± 0.078%、0.319 ± 0.004%でした .

- イオン液体ベースの超音波支援抽出 (ILUAE): この方法では、l-アルキル-3-メチルイミダゾリウムイオン液体を用いてフォルシトシドを抽出します .

安定性と溶解性

フォルシトシドFの安定性と溶解性は、β-CDで抽出した場合に大幅に向上します。 80℃でのFSE-CD水溶液からのフォルシトシドAの損失はわずか12%でしたが、レンギョウ葉エキス (FSE)では13%減少しました . FSE-CDの水溶解度は70.2 g/Lに大幅に増加しました .

抗酸化活性

This compoundは、抗酸化活性を示します。 DPPHラジカルおよびABTSラジカルの捕捉に対するEC 50は、それぞれ28.98 ug/mLおよび25.54 ug/mLに減少しました .

伝統中国医学 (TCM)での応用

レンギョウの成分であるthis compoundは、2000年以上、TCMで急性腎炎、丹毒、潰瘍などの感染症の治療に使用されてきました .

腸管吸収の改善

This compoundは、インスリンやフルオレセインイソチオシアネート標識デキストラン (FDs) などの親水性高分子薬物の腸管吸収を改善できます。 これらの薬物のバイオアベイラビリティは約2.5倍増加しました .

作用機序

Target of Action

Forsythoside F, a phenylethanol glycoside found in Forsythia suspensa, primarily targets xanthine oxidase . Xanthine oxidase is an enzyme involved in the metabolism of purines, which are vital components of DNA and RNA. By inhibiting xanthine oxidase, Forsythoside F can potentially regulate purine metabolism and exert anti-hyperuricemic effects .

Mode of Action

Forsythoside F interacts with its target, xanthine oxidase, by binding to the enzyme and inhibiting its activity . This inhibition can lead to a decrease in the production of uric acid, a byproduct of purine metabolism. High levels of uric acid can lead to conditions such as gout and kidney stones, so Forsythoside F’s inhibitory action on xanthine oxidase may help prevent these conditions .

Biochemical Pathways

Forsythoside F is known to regulate several signaling pathways. It has been found to regulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathways . These pathways are involved in immune response, inflammation, and oxidative stress, suggesting that Forsythoside F may have anti-inflammatory, anti-oxidative, and immunomodulatory effects .

Pharmacokinetics

It is known that the bioavailability of phenylethanol glycosides, the class of compounds to which forsythoside f belongs, is generally low

Result of Action

The molecular and cellular effects of Forsythoside F’s action are primarily related to its anti-inflammatory and anti-oxidative properties. By inhibiting xanthine oxidase and regulating key signaling pathways, Forsythoside F can potentially reduce inflammation, oxidative stress, and associated cellular damage .

Action Environment

The action of Forsythoside F can be influenced by various environmental factors. For instance, the harvest time of Forsythia suspensa, the plant from which Forsythoside F is derived, can affect the levels and bioavailability of active components, including Forsythoside F

生化学分析

Biochemical Properties

Forsythoside F plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including xanthine oxidase, which it inhibits, thereby exhibiting antihyperuricemic effects . Additionally, Forsythoside F interacts with toll-like receptor 4 (TLR4) and nuclear factor kappaB (NF-κB), modulating inflammatory responses . These interactions highlight the compound’s potential in managing oxidative stress and inflammation.

Cellular Effects

Forsythoside F exerts significant effects on various cell types and cellular processes. It has been shown to promote growth and reduce inflammation in muscle cells . In cancer cells, Forsythoside F inhibits proliferation by blocking cell cycle progression at the G2/M phase . The compound also influences cell signaling pathways, such as the TLR4/NF-κB pathway, and affects gene expression related to inflammation and oxidative stress .

Molecular Mechanism

At the molecular level, Forsythoside F exerts its effects through several mechanisms. It binds to xanthine oxidase, inhibiting its activity and reducing uric acid levels . Forsythoside F also modulates the TLR4/MyD88/NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines . Furthermore, the compound activates the Nrf2/HO-1 pathway, enhancing antioxidant defenses .

Temporal Effects in Laboratory Settings

Forsythoside F demonstrates stability under laboratory conditions, with its effects observed over extended periods. Studies have shown that the compound maintains its anti-inflammatory and antioxidant properties over time . Long-term exposure to Forsythoside F in vitro has revealed sustained inhibition of inflammatory markers and protection against oxidative damage .

Dosage Effects in Animal Models

In animal models, the effects of Forsythoside F vary with dosage. Lower doses have been shown to reduce inflammation and oxidative stress without adverse effects . Higher doses may lead to toxicity and adverse reactions, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Forsythoside F is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, influencing the synthesis of phenolic compounds . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s pharmacological effects .

Transport and Distribution

Within cells and tissues, Forsythoside F is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and therapeutic efficacy . Forsythoside F has been shown to accumulate in inflamed tissues, enhancing its anti-inflammatory effects .

Subcellular Localization

Forsythoside F is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by this localization, with specific targeting signals and post-translational modifications directing it to these compartments . The compound’s presence in the nucleus allows it to modulate gene expression and exert its pharmacological effects .

特性

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMUADTACCMDJ-UVQMCPPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94130-58-2 | |

| Record name | Arenarioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094130582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying D-2-O-methylapiose in Forsythoside F?

A1: The research highlights that D-2-O-methylapiose was identified in a natural product for the first time during the characterization of Forsythoside F. [] This discovery is significant because it expands our understanding of the diversity of sugars present in natural products. Further research may explore the potential biological significance of this specific sugar within Forsythoside F and other compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)

![(2S)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-(hydroxymethyl)pentanoic acid](/img/structure/B1231193.png)

![Methyl 2-(difluoromethyl)-5-[[6-(difluoromethyl)-5-methoxycarbonyl-4-(2-methylpropyl)-2-(trifluoromethyl)pyridin-3-yl]disulfanyl]-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1231197.png)

![[Methylthio]acetate](/img/structure/B1231198.png)